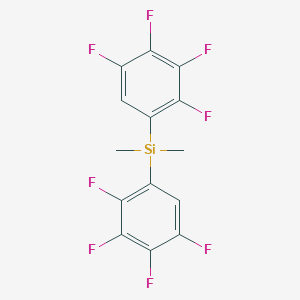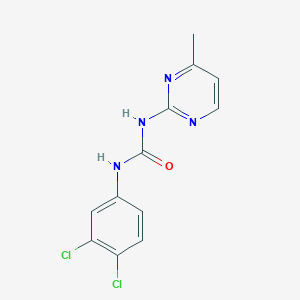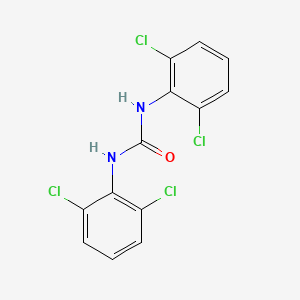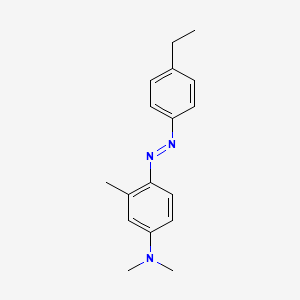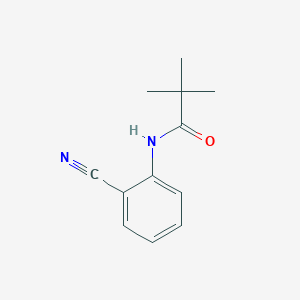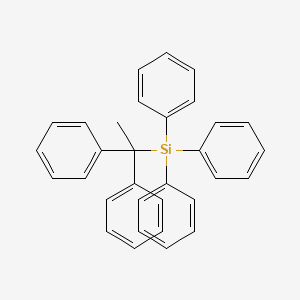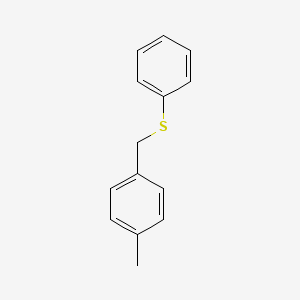
4-Methylbenzyl phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzyl phenyl sulfide is an organic compound with the molecular formula C14H14S It is a member of the sulfide family, characterized by a sulfur atom bonded to two hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium phenyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Sodium phenyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylbenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. For example, treatment with hydrogen peroxide can convert it to 4-methylbenzyl phenyl sulfoxide.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzyl phenyl sulfoxide, 4-Methylbenzyl phenyl sulfone.
Reduction: this compound (from sulfoxides).
Substitution: Various substituted sulfides depending on the reactants used.
Aplicaciones Científicas De Investigación
4-Methylbenzyl phenyl sulfide has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-methylbenzyl phenyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound can disrupt the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly relevant in its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparación Con Compuestos Similares
- Benzyl phenyl sulfide
- 4-Methylphenyl benzyl sulfide
- Dibenzyl sulfide
Comparison: 4-Methylbenzyl phenyl sulfide is unique due to the presence of a methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl phenyl sulfide, the methyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes.
Propiedades
Número CAS |
5023-65-4 |
|---|---|
Fórmula molecular |
C14H14S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-methyl-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clave InChI |
NQBAGKCXIRIHMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


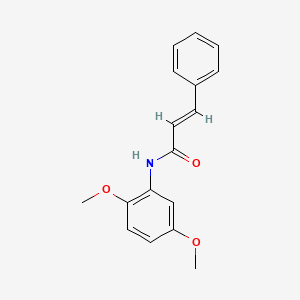
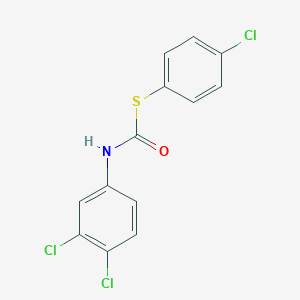
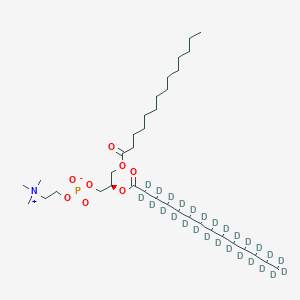
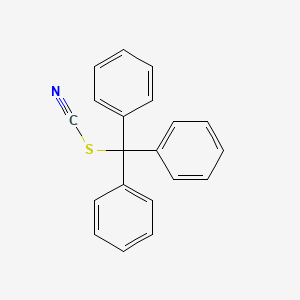
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
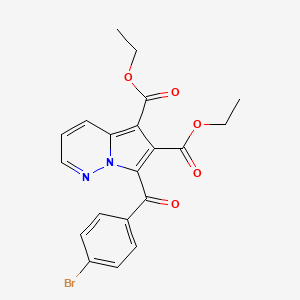
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
